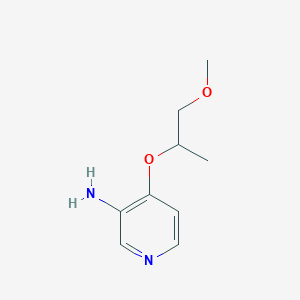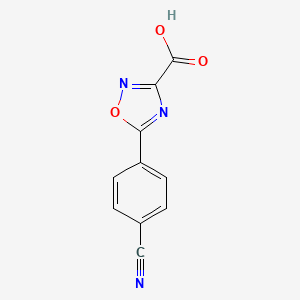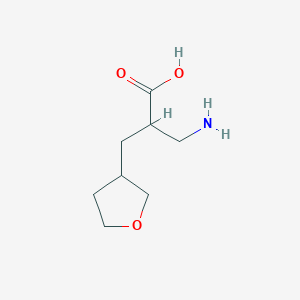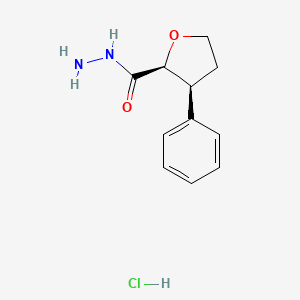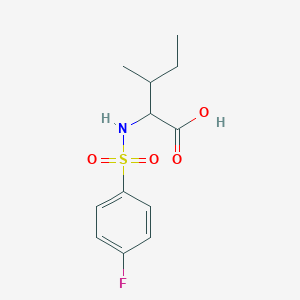
3-(Tert-butoxy)propane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tert-butoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(Tert-butoxy)propan-1-ol with a sulfonyl chloride reagent. One common method is to react the alcohol with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which is essential for maintaining product quality and yield. The use of flow reactors also enhances safety by minimizing the handling of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tert-butoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under mild conditions to form sulfonamide or sulfonate ester derivatives.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous conditions to reduce the sulfonyl chloride to sulfonyl hydride.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under acidic conditions to oxidize the compound.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonyl Hydride: Formed by reduction.
Sulfonic Acid Derivatives: Formed by oxidation.
Applications De Recherche Scientifique
3-(Tert-butoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of 3-(Tert-butoxy)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl group (SO2) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: Another sulfonyl chloride derivative, but with a simpler structure.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A commonly used sulfonyl chloride with a toluene group.
Benzenesulfonyl Chloride: A sulfonyl chloride with a benzene ring.
Uniqueness
3-(Tert-butoxy)propane-1-sulfonyl chloride is unique due to its tert-butoxy group, which provides steric hindrance and influences the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where selective reactions are required.
Propriétés
Formule moléculaire |
C7H15ClO3S |
|---|---|
Poids moléculaire |
214.71 g/mol |
Nom IUPAC |
3-[(2-methylpropan-2-yl)oxy]propane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO3S/c1-7(2,3)11-5-4-6-12(8,9)10/h4-6H2,1-3H3 |
Clé InChI |
JZSGARGLWNHLRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane](/img/structure/B13639311.png)
![5,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B13639315.png)
